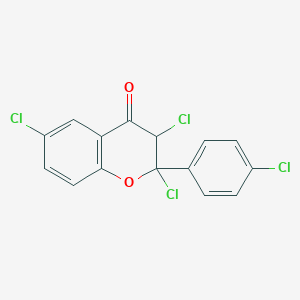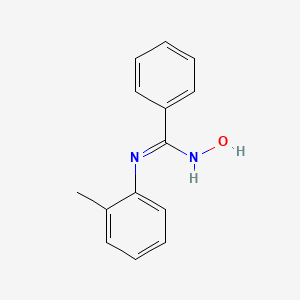![molecular formula C24H24N2O6 B14004325 methyl N-[4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-6-formyl-5-methylpyridin-3-yl]carbamate CAS No. 61948-40-1](/img/structure/B14004325.png)
methyl N-[4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-6-formyl-5-methylpyridin-3-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl n-[4-(3,4-dimethoxy-2-phenylmethoxy-phenyl)-6-formyl-5-methyl-pyridin-3-yl]carbamate is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl n-[4-(3,4-dimethoxy-2-phenylmethoxy-phenyl)-6-formyl-5-methyl-pyridin-3-yl]carbamate typically involves multiple steps. The starting materials often include commercially available reagents such as p-toluidine, benzaldehyde, and trans-methyl-isoeugenol. The synthesis may involve a sequence of reactions including Povarov cycloaddition and N-furoylation processes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and stringent quality control measures.
化学反応の分析
Types of Reactions
Methyl n-[4-(3,4-dimethoxy-2-phenylmethoxy-phenyl)-6-formyl-5-methyl-pyridin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and formyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Methyl n-[4-(3,4-dimethoxy-2-phenylmethoxy-phenyl)-6-formyl-5-methyl-pyridin-3-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of Methyl n-[4-(3,4-dimethoxy-2-phenylmethoxy-phenyl)-6-formyl-5-methyl-pyridin-3-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Diphenhydramine impurity B (PhEur): 2-[(RS)-(4-Methylphenyl)phenylmethoxy]-N,N-dimethylethanamine hydrochloride.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with similar structural features and applications.
Uniqueness
Methyl n-[4-(3,4-dimethoxy-2-phenylmethoxy-phenyl)-6-formyl-5-methyl-pyridin-3-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
61948-40-1 |
|---|---|
分子式 |
C24H24N2O6 |
分子量 |
436.5 g/mol |
IUPAC名 |
methyl N-[4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-6-formyl-5-methylpyridin-3-yl]carbamate |
InChI |
InChI=1S/C24H24N2O6/c1-15-19(13-27)25-12-18(26-24(28)31-4)21(15)17-10-11-20(29-2)23(30-3)22(17)32-14-16-8-6-5-7-9-16/h5-13H,14H2,1-4H3,(H,26,28) |
InChIキー |
YGWKNGLOYXMYQA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CN=C1C=O)NC(=O)OC)C2=C(C(=C(C=C2)OC)OC)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)
![3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B14004260.png)








![N-[4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]phenyl]sulfonylacetamide](/img/structure/B14004294.png)

